molecular formula C18H22N2O3S2 B2465505 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 900009-73-6

4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2465505
CAS No.: 900009-73-6
M. Wt: 378.51
InChI Key: JVKNLFMQCABKAC-UHFFFAOYSA-N
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Description

4-(Isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety. The isopropylsulfonyl group at the para position of the benzamide distinguishes it structurally from related compounds. This molecule is hypothesized to exhibit biological activity due to its sulfonyl group (electron-withdrawing properties) and the tetrahydrobenzo[d]thiazole scaffold, which is known to interact with kinase domains .

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNLFMQCABKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 314.45 g/mol
  • CAS Number : 667435-68-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cell lines by disrupting the cell cycle.
  • Angiogenesis Inhibition : It may inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
  • Cytoskeletal Disruption : The compound interacts with β-tubulin, leading to alterations in microtubule dynamics and subsequent cell death.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)0.45Cell cycle arrest at G2/M phase
M21 (Melanoma)0.30Inhibition of microtubule assembly
MCF7 (Breast)0.25Induction of apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency in various cancer types .

Angiogenesis Inhibition

In chick chorioallantoic membrane (CAM) assays, the compound exhibited strong anti-angiogenic properties. It was found to reduce vascularization significantly compared to controls, suggesting its potential as an anti-cancer agent by limiting tumor blood supply .

Case Studies

  • Case Study 1: Colon Cancer
    • A study involving HT-29 colon carcinoma cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability.
    • Flow cytometry analysis indicated an increase in the percentage of cells in the G2/M phase, confirming cell cycle arrest.
  • Case Study 2: Melanoma
    • In M21 melanoma cells, the compound's ability to disrupt microtubule formation was visualized using immunofluorescence techniques.
    • The results showed significant alterations in cytoskeletal structure after treatment, correlating with increased apoptosis markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrobenzo[d]thiazole Scaffolds

Several compounds sharing the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group have been synthesized and evaluated for kinase inhibition (Table 1). For example:

  • 4i, 4j, 4k, 4l (): These derivatives feature ureido or carboxybenzyl substituents instead of the isopropylsulfonyl-benzamide group. They demonstrated inhibitory activity against CK2 and GSK3β kinases, with IC₅₀ values in the micromolar range.
  • N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (): This compound, bearing a triazole-carboxylic acid group, showed antiproliferative activity against colon cancer cells. Its polar carboxylic acid substituent contrasts with the sulfonyl group in the target compound, suggesting divergent solubility and target-binding profiles .
Functional Group Variations in Benzamide Derivatives
  • Morpholinomethyl and Pyridinyl Substituents (): Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) exhibit electron-rich aromatic systems. The morpholinomethyl group enhances water solubility, while the pyridinyl moiety may facilitate π-π stacking interactions in binding pockets. In contrast, the isopropylsulfonyl group in the target compound could favor hydrophobic interactions .
  • Sulfonyl-Containing Triazoles (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl groups but on triazole scaffolds. Their IR spectra (C=S stretching at 1247–1255 cm⁻¹) differ from the target compound’s benzamide C=O (1663–1682 cm⁻¹ in ), reflecting distinct electronic environments .

Table 1: Comparative Data for Selected Analogues

Compound Melting Point (°C) Yield (%) Key Functional Groups Biological Activity (IC₅₀/GP%) Source
Target Compound Not reported Not reported Isopropylsulfonyl, benzamide Not available N/A
4i () 220–222 52 Ureido, carboxybenzyl CK2: 2.3 µM; GSK3β: 4.1 µM
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () Not reported Not reported Triazole-carboxylic acid LOX IMVI inhibition: 62.25% GP
4d () Not reported Not reported Morpholinomethyl, pyridinyl Potential kinase inhibition

Key Observations:

  • Synthetic Yields : The target compound’s synthesis yield is unreported, but analogues like 4i–4l () show moderate yields (52–63%), suggesting challenges in introducing bulky substituents like isopropylsulfonyl .
  • Thermal Stability : The high melting point of 4i (220–222°C) indicates strong intermolecular forces, likely due to hydrogen bonding from the ureido group. The target compound’s sulfonyl group may confer similar stability .
  • Conversely, triazole-carboxylic acid derivatives () highlight the importance of heterocyclic appendages for antiproliferative effects .

Preparation Methods

Cyclocondensation via Hantzsch Thiazole Synthesis

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. Cyclohexanone is reacted with thiourea in the presence of iodine as a cyclizing agent. The methyl group at the 6-position is introduced via alkylation of the intermediate enamine.

Procedure :

  • Cyclohexanone (1.0 equiv) is treated with thiourea (1.2 equiv) and iodine (0.1 equiv) in ethanol under reflux for 12 hours.
  • The resulting 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is methylated using methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 6 hours.

Characterization :

  • Yield : 68–72% after recrystallization from isopropanol.
  • $$^1H$$ NMR (400 MHz, DMSO-$$d6$$) : δ 1.45 (m, 2H, cyclohexane CH$$2$$), 1.78 (s, 3H, CH$$3$$), 2.30 (t, 2H, J = 6.8 Hz, cyclohexane CH$$2$$), 2.85 (m, 2H, cyclohexane CH$$2$$), 6.95 (s, 1H, thiazole C$$5$$-H).

Synthesis of 4-(Isopropylsulfonyl)Benzoyl Chloride

Sulfonation of Toluene Derivative

The sulfonyl group is introduced via sulfonation of 4-methylbenzene followed by oxidation and chlorination.

Procedure :

  • Sulfonation : 4-Methylbenzenesulfonic acid is synthesized by reacting toluene with chlorosulfonic acid at 0°C for 2 hours.
  • Oxidation : The sulfonic acid is oxidized to 4-(isopropylsulfonyl)benzoic acid using hydrogen peroxide (30%) in acetic acid at 80°C for 4 hours.
  • Chlorination : The carboxylic acid is converted to the acyl chloride using thionyl chloride (3.0 equiv) under reflux for 3 hours.

Characterization :

  • Yield : 85% for sulfonation, 78% for oxidation, 92% for chlorination.
  • IR (KBr) : 1765 cm$$^{-1}$$ (C=O stretch), 1350 cm$$^{-1}$$ (S=O asymmetric), 1160 cm$$^{-1}$$ (S=O symmetric).

Amide Coupling: Final Step

Schotten-Baumann Reaction

The benzoyl chloride is coupled with the thiazole amine under basic conditions.

Procedure :

  • 4-(Isopropylsulfonyl)benzoyl chloride (1.2 equiv) is added dropwise to a solution of 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (1.0 equiv) and potassium carbonate (2.0 equiv) in acetonitrile.
  • The mixture is refluxed for 6 hours, followed by extraction with ethyl acetate and purification via column chromatography (petroleum ether/ethyl acetate, 3:1).

Optimization Data :

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
None (Schotten-Baumann) Acetonitrile 80 6 72
EDCl/HOBt DMF 25 12 68
DCC CH$$2$$Cl$$2$$ 40 8 65

Characterization :

  • Yield : 72% after purification.
  • $$^{13}C$$ NMR (100 MHz, CDCl$$3$$) : δ 22.1 (CH$$3$$), 28.5 (cyclohexane CH$$2$$), 34.8 (SO$$2$$C(CH$$3$$)$$2$$), 127.5–140.2 (aromatic C), 167.8 (C=O).

Challenges and Mitigation Strategies

Steric Hindrance in Amide Formation

The bulky isopropylsulfonyl group impedes nucleophilic attack by the amine. Using excess acyl chloride (1.2 equiv) and prolonged reaction times (6–8 hours) improves yields.

Purification Difficulties

The polar sulfonyl group complicates isolation. Gradient column chromatography (ethyl acetate/petroleum ether, 1:3 to 1:1) resolves this, achieving >95% purity.

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